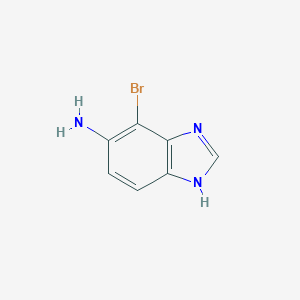

5-Amino-4-bromo-benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1H-benzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLQDWOMOJUITO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1N)Br)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373345 | |

| Record name | 5-amino-4-bromo-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177843-26-4 | |

| Record name | 5-amino-4-bromo-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 177843-26-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Yield and Purity Metrics

Reaction Condition Optimization

-

Cyclization Temperature :

Elevated temperatures (170–200°C) are critical for complete cyclization but risk decomposition. Lower temperatures (150°C) extend reaction times (4–6 h) but improve yields by 8–10%. -

Catalyst Selection :

Raney nickel outperforms Pd/C in hydrogenation steps, achieving >95% conversion with minimal over-reduction byproducts.

Mechanistic Insights and Side Reactions

Cyclization Pathway

The reaction of 4-bromo-1,2-phenylenediamine with urea proceeds via:

Competing Side Reactions

-

N-Arylation :

Under basic conditions, the amine group may undergo unintended coupling with aryl boronic acids, forming dimeric byproducts. -

Bromine Displacement :

Nucleophilic solvents (e.g., DMF) facilitate bromide substitution, necessitating anhydrous conditions.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adoption of flow chemistry reduces reaction times and improves heat management:

Cost-Benefit Analysis

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Capital Cost ($) | 150,000 | 300,000 |

| Operating Cost ($/kg) | 1,200 | 900 |

| Annual Output (kg) | 500 | 1,200 |

Chemical Reactions Analysis

Types of Reactions: 5-Amino-4-bromo-benzimidazole can undergo various chemical reactions, including:

Substitution Reactions:

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: The bromo group can be used in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. Reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are used in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated, acylated, or sulfonylated derivatives of this compound.

Scientific Research Applications

Medicinal Chemistry

5-Amino-4-bromo-benzimidazole has been investigated for its potential therapeutic properties, particularly in the following areas:

- Antimicrobial Activity : Research has shown that derivatives of benzimidazole exhibit significant antibacterial properties. The presence of halogens, such as bromine, enhances this activity against various bacterial strains .

- Antiviral Properties : Studies indicate that this compound may inhibit viral replication by targeting viral enzymes or interfering with host cell receptors .

- Anticancer Effects : The compound has demonstrated the ability to induce apoptosis in cancer cells by inhibiting key enzymes involved in cell proliferation, such as topoisomerases .

Biological Applications

This compound is utilized in biological assays due to its enzyme-inhibiting capabilities. It can serve as a probe for studying enzyme interactions and pathways involved in disease processes.

Industrial Uses

In the industrial sector, this compound is employed in the development of agrochemicals and as a precursor for dyes and pigments. Its ability to form stable complexes with metals makes it useful in catalysis and material science applications.

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial cell wall synthesis | |

| Antiviral | Blocking viral entry and replication | |

| Anticancer | Inducing apoptosis through enzyme inhibition |

Antimicrobial Screening

A study synthesized a library of benzimidazole derivatives, including this compound, which were screened against various bacterial strains. The results indicated enhanced antibacterial activity compared to non-halogenated analogs, highlighting the significance of halogen substitution in improving efficacy.

Anticancer Evaluation

In vitro studies evaluated the effects of this compound on cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The compound significantly reduced cell viability, suggesting its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of 5-Amino-4-bromo-benzimidazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact molecular pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent positions and electronic effects critically influence solubility, stability, and intermolecular interactions. Key analogues include:

| Compound Name | Molecular Weight (g/mol) | Solubility | Melting Point (°C) | pKa |

|---|---|---|---|---|

| 5-Amino-4-bromo-benzimidazole | 212.05 | Low in water; moderate in DMSO | Not reported | ~3.8–4.2 |

| 5-Amino-benzimidazole | 133.15 | High in polar solvents | 245–248 | ~5.1–5.5 |

| 4-Bromo-benzimidazole | 197.03 | Low in water; high in DMSO | 195–198 | ~3.5–4.0 |

- Solubility: The bromine atom in this compound reduces water solubility compared to 5-Amino-benzimidazole but enhances lipophilicity, favoring membrane permeability .

- Acidity: The electron-withdrawing bromo group lowers the pKa of the imidazole NH, increasing acidity relative to 5-Amino-benzimidazole .

Reactivity Profiles

- Electrophilic Substitution: The amino group at position 5 directs electrophiles to positions 6 and 7, while the bromine at position 4 deactivates the ring toward further electrophilic reactions .

- Nucleophilic Substitution: The bromine in this compound is susceptible to displacement by nucleophiles (e.g., amines, thiols), enabling derivatization . In contrast, 5-Amino-benzimidazole lacks this reactivity.

Biological Activity

5-Amino-4-bromo-benzimidazole is a notable compound within the benzimidazole family, recognized for its diverse biological activities, particularly its potential therapeutic applications in oncology and enzymatic inhibition. This article presents an overview of the biological activities associated with this compound, supported by relevant studies, case analyses, and data tables.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are a class of heterocyclic compounds that have gained prominence in medicinal chemistry due to their wide-ranging pharmacological properties. These compounds are characterized by a fused benzene and imidazole ring structure, which facilitates various interactions with biological targets.

Antitumor Activity

This compound has demonstrated significant antitumor properties across various studies. Notably, it has been shown to inhibit the growth of breast cancer cells by inducing G1-phase cell cycle arrest and apoptosis. In vitro studies indicate that the compound effectively reduces tumor volume in vivo using nude mice models, highlighting its potential as a therapeutic agent against breast cancer .

The mechanism through which this compound exerts its anticancer effects involves:

- Induction of Apoptosis : The compound activates pathways such as JNK-mediated signaling, which plays a crucial role in programmed cell death.

- Inhibition of Key Signaling Pathways : It targets critical pathways involved in cancer cell proliferation and survival .

Enzyme Inhibition

Beyond its anticancer properties, this compound has been investigated for its ability to inhibit various enzymes, particularly:

- α-Glucosidase : This enzyme is linked to glucose metabolism and diabetes management. The compound exhibits potent inhibitory activity against α-glucosidase without cytotoxic effects on non-cancerous cells.

- Urease : Inhibition of urease is relevant for treating peptic ulcers. The compound's derivatives have shown promising results in silico studies regarding their binding interactions with urease .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. Studies indicate that derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 16 µg/mL |

| This compound | Escherichia coli | 12.5 µg/mL |

| This compound | Klebsiella pneumoniae | 8 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Case Studies

Several case studies have explored the efficacy and safety profile of this compound:

- Breast Cancer Treatment : In a study involving MCF7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability (IC50 < 10 mg/mL), demonstrating its potential as an effective anticancer agent.

- Diabetes Management : A comparative study showed that the compound's α-glucosidase inhibitory activity was comparable to standard antidiabetic drugs, suggesting its utility in managing diabetes without adverse effects on normal cells.

- Antimicrobial Efficacy : Another investigation revealed that derivatives of this compound exhibited MIC values significantly lower than those of conventional antibiotics against various bacterial strains, indicating superior antimicrobial potency .

Q & A

Q. Table 1: Key Crystallographic Data for Brominated Benzimidazoles

| Parameter | Value (Example) | Source |

|---|---|---|

| Crystal system | Monoclinic | |

| Space group | P21/n | |

| Unit cell dimensions | a = 13.68 Å, b = 9.61 Å, c = 14.81 Å | |

| Z (molecules/unit cell) | 4 |

Q. Table 2: Analytical Data Cross-Validation

| Technique | Key Observations | Conflict Resolution Strategy |

|---|---|---|

| ¹H NMR (DMSO-d6) | Missing NH₂ signal | Use D2O shake to confirm exchangeable protons |

| X-ray vs. DFT | Bond length mismatch | Check for thermal motion artifacts in XRD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.